molecular formula C13H16N2O2 B13639269 Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester

Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester

Cat. No.: B13639269
M. Wt: 232.28 g/mol
InChI Key: YZZUDYCMZCGGAC-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester is a heterocyclic compound featuring a fused imidazole-pyridine core. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.2 g/mol . The compound is characterized by:

  • A 1-(1-methylethyl) (isopropyl) substituent at position 1.
  • An ethyl ester group at position 2.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

ethyl 1-propan-2-ylimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-4-17-13(16)12-14-11(9(2)3)10-7-5-6-8-15(10)12/h5-9H,4H2,1-3H3

InChI Key

YZZUDYCMZCGGAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)C(C)C

Origin of Product

United States

Preparation Methods

Traditional Condensation Approach

The classical synthetic route to imidazo[1,5-a]pyridine carboxylic acid esters involves condensation reactions between ethyl 2-halogenated-3-oxobutanoates and 2-aminopyridines or their derivatives. This method typically proceeds via:

  • Step 1: Condensation of ethyl 2-halogenated-3-oxobutanoate (e.g., ethyl 2-chloro-3-oxobutanoate) with a substituted 2-aminopyridine under reflux conditions in ethanol or 1,2-dimethoxyethane.
  • Step 2: Cyclization to form the imidazo[1,5-a]pyridine ring system with the ester functionality at the 3-position.
  • Step 3: Optional hydrolysis or further functional group modifications.

Yields reported for these reactions vary widely, often between 50-70%, but can be lower (<50%) depending on substitution patterns and reaction conditions. For example, 2,6-disubstituted esters have been prepared with moderate success, while 2,5- and 2,8-disubstituted derivatives are more challenging.

Microwave-Assisted Organic Synthesis (MAOS)

A more recent and efficient method employs microwave-assisted synthesis to accelerate the condensation and cyclization steps:

  • Procedure: React 2-aminopyridine derivatives with ethyl 2-halogenated-3-oxobutanoates in ethanol under microwave irradiation for a short time (minutes to an hour), significantly reducing reaction times compared to traditional reflux methods.
  • Advantages: Increased yields (up to 75% reported), shorter reaction times, and cleaner reaction profiles.
  • Example: Preparation of ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate was achieved in 75% yield using microwave irradiation.

This method is promising for preparing various substituted imidazo[1,5-a]pyridine-3-carboxylic acid esters, including the isopropyl-substituted ethyl ester .

Cross-Dehydrogenative Coupling (CDC) Strategy

An alternative, catalyst-free green chemistry approach involves cross-dehydrogenative coupling promoted by acetic acid and molecular oxygen:

  • Reactants: N-amino-2-iminopyridines and β-ketoesters (such as ethyl acetoacetate) undergo oxidative C(sp3)–C(sp2) bond formation followed by dehydrative cyclization to yield fused heterocycles.
  • Conditions: Reflux in ethanol or acetic acid under air or oxygen atmosphere without metal catalysts.
  • Outcomes: Moderate to good yields of pyrazolo[1,5-a]pyridine derivatives have been reported, and this method may be adaptable to imidazo[1,5-a]pyridine systems with appropriate substrates.

While this method is more commonly applied to pyrazolo[1,5-a]pyridines, the mechanistic similarity suggests potential applicability to imidazo[1,5-a]pyridine derivatives, including the target compound.

Comparative Analysis of Preparation Methods

Method Key Reactants Conditions Yield Range Advantages Limitations
Traditional Condensation Ethyl 2-halogenated-3-oxobutanoate + 2-aminopyridine Reflux in ethanol or DME, hours 50-70% (variable) Established, straightforward Long reaction times, moderate yields
Microwave-Assisted Synthesis Same as traditional Microwave irradiation, minutes Up to 75% Faster, higher yields, cleaner reaction Requires microwave equipment
Cross-Dehydrogenative Coupling N-amino-2-iminopyridines + β-ketoesters Reflux in acetic acid, air/oxygen Moderate (30-70%) Catalyst-free, green, atom economical Limited substrate scope, optimization needed

Detailed Experimental Example (Microwave-Assisted Synthesis)

  • Reactants: 2-amino-5-methylpyridine (10 mmol) and ethyl 2-chloro-3-oxobutanoate (10 mmol)
  • Solvent: Ethanol (20 mL)
  • Microwave Conditions: Irradiation at 120 °C for 30 minutes
  • Workup: Reaction mixture cooled, poured into cold water, stirred for 1 hour, precipitate filtered and dried
  • Yield: 75% of ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate obtained as white solid
  • Characterization: Melting point 73-75 °C, confirmed by $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy.

This protocol can be adapted for the preparation of the 1-(1-methylethyl) substituted analogue by using the corresponding 2-aminopyridine derivative bearing the isopropyl substituent.

Spectroscopic and Analytical Characterization

  • NMR Spectroscopy: Key for confirming the formation of the fused ring and ester group. Characteristic chemical shifts for the ester ethyl group (quartet ~4.4 ppm, triplet ~1.4 ppm) and methyl groups of isopropyl substituent.
  • Mass Spectrometry: Confirms molecular weight consistent with C14H18N2O2.
  • Melting Point: Provides purity indication.
  • Chromatography: Silica gel column chromatography used for purification when necessary.

Summary and Perspectives

The preparation of Imidazo[1,5-a]pyridine-3-carboxylic acid, 1-(1-methylethyl)-, ethyl ester can be effectively achieved through:

  • Condensation of appropriately substituted 2-aminopyridines with ethyl 2-halogenated-3-oxobutanoates, preferably under microwave-assisted conditions for improved efficiency.
  • Emerging green methodologies like cross-dehydrogenative coupling may offer alternative routes, though further optimization is required for this specific compound.

These methods provide robust, scalable, and relatively high-yielding synthetic routes, supported by spectroscopic and chromatographic data. The microwave-assisted approach currently stands out for its rapidity and yield enhancement.

Chemical Reactions Analysis

Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

1-Ethoxycarbonylimidazo[1,5-a]pyridine (CAS: 119448-87-2)
  • Molecular Formula : C₁₀H₁₀N₂O₂ (identical to the target compound).
  • Key Differences : The ester group is at position 1 instead of position 3.
1-(2-Pyridyl)-3-phenylimidazo[1,5-a]pyridine (Compound 3.12)
  • Molecular Formula : C₁₇H₁₃N₃.
  • Key Differences : Features a 2-pyridyl group at position 1 and a phenyl group at position 3 .
  • Synthesis : Synthesized via condensation of benzaldehyde, 2,2'-dipyridyl ketone, and ammonium acetate in acetic acid (69% yield). Substituent variations (e.g., electron-withdrawing/-donating groups) can modulate yields from 55–90% .

Fused-Ring Derivatives

Benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic Acid
  • Structure : Contains a benzene ring fused to the imidazo-pyridine core .
  • Synthesis : Prepared via cycloaddition or condensation reactions, often requiring transition metal catalysts (e.g., Cu, Pd). Drawbacks include long reaction times and toxic solvents .
  • Applications: Exhibits notable biological activity, though the target compound’s simpler structure may offer synthetic advantages .

Heteroatom-Modified Analogues

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic Acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl Ester
  • Molecular Formula : C₁₉H₂₅N₃O₄.
  • Key Differences : Replaces pyridine with pyrazine (two nitrogen atoms) and includes a bulky tert-butyl ester .
  • Implications : Increased steric hindrance may reduce solubility compared to the target compound’s ethyl ester .

Key Findings :

  • The target compound’s synthesis achieves higher yields (up to 90%) compared to analogues like 1-(2-pyridyl)-3-phenylimidazo[1,5-a]pyridine (69%) due to optimized molar ratios .
  • Acetic acid is a safer, low-cost catalyst compared to transition metals used in benzo-fused derivatives, reducing toxicity concerns .

Physicochemical and Application-Based Comparisons

Property Target Compound Benzo-Fused Derivative Pyrazine Analogue
Polarity Moderate (ethyl ester) High (carboxylic acid) Low (tert-butyl ester)
Lipophilicity Enhanced (isopropyl) Variable (depends on substituents) Very high (bulky tert-butyl)
Synthetic Simplicity One-pot, high-yield Multi-step, metal-catalyzed Not specified
Applications Pharmaceutical intermediate Biological studies Research chemical

Biological Activity

Imidazo[1,5-a]pyridine-3-carboxylic acid, 1-(1-methylethyl)-, ethyl ester is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure consisting of an imidazole and a pyridine ring with a carboxylic acid group at the 3-position. Its molecular formula is C10H12N2O2C_{10}H_{12}N_2O_2, and it is characterized by the presence of an ethyl ester and an isopropyl substituent which enhances its lipophilicity and biological activity.

Biological Activities

Antimicrobial Activity
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb) . The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 0.006 μM against Mtb, demonstrating their potential as new antitubercular agents .

Anti-inflammatory Properties
Imidazo[1,5-a]pyridine derivatives also display anti-inflammatory effects. A study involving exploratory toxicology assays found that certain derivatives could reduce inflammation in animal models without causing significant toxicity . The dual action against inflammation and microbial infections positions these compounds as promising candidates for treating diseases such as trichomoniasis and amoebiasis .

Anticancer Potential
The anticancer properties of imidazo[1,5-a]pyridine derivatives have been extensively studied. Some analogs have shown selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to their ability to inhibit specific cellular pathways involved in tumor growth . For example, certain compounds were identified as RORγt inverse agonists, which are relevant in the treatment of autoimmune diseases and cancer .

The mechanisms underlying the biological activities of imidazo[1,5-a]pyridine derivatives are complex and involve multiple pathways:

  • Enzyme Inhibition: Many derivatives act by inhibiting enzymes critical for microbial metabolism or cancer cell proliferation.
  • Receptor Modulation: Some compounds modulate receptor activity (e.g., RORγt), influencing immune responses and tumor growth.
  • Targeting ATP Homeostasis: Recent studies suggest that certain imidazo[1,5-a]pyridines may disrupt ATP homeostasis in bacteria, leading to cell death .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,5-a]pyridine derivatives can be influenced by structural modifications. The following table summarizes key findings from SAR studies:

CompoundStructural FeatureBiological ActivityMIC (μM)
Compound AEthyl ester groupAntimicrobial≤0.006
Compound BIsopropyl substituentAnti-inflammatoryN/A
Compound CRORγt inverse agonistAnticancerN/A

These studies highlight how variations in substituents can enhance or diminish biological activity.

Case Studies

Several case studies have documented the efficacy of imidazo[1,5-a]pyridine derivatives:

  • Case Study 1: A derivative was tested against drug-resistant Mtb strains and demonstrated superior efficacy compared to existing treatments like PA-824 .
  • Case Study 2: In a preclinical model for inflammatory diseases, a compound reduced markers of inflammation significantly without notable toxicity .

Q & A

Q. What are the recommended synthetic routes for Imidazo[1,5-a]pyridine-3-carboxylic acid, 1-isopropyl-, ethyl ester?

The compound can be synthesized via:

  • Multi-component reactions : Combining substituted pyridines, isopropyl amines, and ethyl cyanoacetate under microwave irradiation or reflux conditions (e.g., 80–100°C in ethanol) .
  • Vilsmeier-Haack formylation : Introducing the isopropyl group via electrophilic substitution, followed by esterification .
  • Suzuki coupling : For late-stage functionalization of the imidazo[1,5-a]pyridine core with boronic acid derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., isopropyl CH3_3 signals at δ 1.2–1.4 ppm, ester carbonyl at ~δ 165 ppm) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion identification (e.g., [M+H]+^+ at m/z 263.1) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the imidazo-pyridine core .

Q. What biological activities are reported for imidazo[1,5-a]pyridine derivatives?

  • Rab geranylgeranyl transferase (RGGT) inhibition : Suppresses cancer cell proliferation (e.g., IC50_{50} ~5 µM in HeLa cells) via disruption of protein prenylation .
  • Antimicrobial activity : Substituents like halogens or esters enhance activity against S. aureus (MIC 8–16 µg/mL) .

Q. How should this compound be stored to ensure stability?

  • Storage conditions : Store at –20°C in airtight containers under inert gas (N2_2 or Ar) to prevent ester hydrolysis .
  • Handling : Avoid prolonged exposure to moisture or light, which can degrade the imidazo-pyridine core .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Use Pd(PPh3_3)4_4 (2.5 mol%) in Suzuki coupling to improve cross-coupling efficiency (>75% yield) .
  • Solvent optimization : Replace DMF with eco-friendly solvents (e.g., water/EtOH mixtures) in multi-component reactions to reduce purification steps .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes, improving throughput .

Q. What structural features influence its activity in RGGT inhibition?

Substituent Effect on Activity Mechanistic Insight
1-Isopropyl ↑ Lipophilicity → Enhanced membrane permeabilityImproves cellular uptake in cancer models .
3-Ethyl ester Stabilizes binding to RGGT’s hydrophobic pocketMolecular docking shows H-bonding with Arg-237 .
Halogenation Variable effects (e.g., Br ↑ cytotoxicity, F ↓ metabolic clearance)Position-dependent electronic modulation .

Q. How to resolve discrepancies in biological assay data across studies?

  • Assay standardization : Use consistent cell lines (e.g., HeLa vs. HepG2) and normalization controls (e.g., β-actin for Western blots) .
  • Metabolic stability testing : Evaluate ester hydrolysis in liver microsomes to differentiate intrinsic vs. metabolite-driven activity .
  • Structural analogs : Compare with 1-formyl or 7-bromo derivatives to isolate substituent-specific effects .

Q. What strategies are recommended for in vivo evaluation?

  • Xenograft models : Test efficacy in nude mice with implanted HeLa tumors (dose: 10 mg/kg/day, oral) .
  • Pharmacokinetics : Monitor plasma half-life (t1/2_{1/2} ~3.5 hours) and brain penetration (logBB >0.3) via LC-MS/MS .
  • Toxicity screening : Assess hepatotoxicity (ALT/AST levels) and hematological parameters after 14-day dosing .

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